![molecular formula C18H12N2S2 B2566184 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 383146-83-6](/img/structure/B2566184.png)
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine
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Overview
Description
“2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C18H12N2S2 . It belongs to the class of thienopyrimidine derivatives, which are structural analogs of purines and are widely represented in medicinal chemistry .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The process involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of “2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is characterized by a six-membered thienopyrimidine ring containing nitrogen atoms at positions 1 and 3 . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
The chemical reactions involving thienopyrimidine derivatives are diverse. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides . These β-keto amides were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications
Anticancer Activity
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine: has shown promise as an anticancer agent. Researchers have synthesized derivatives and evaluated their effects against cancer cell lines. The compound’s structural modifications have led to improved antiproliferative activity, making it a potential candidate for cancer therapy .
Anti-Inflammatory Effects
Pyrimidines, including this compound, exhibit anti-inflammatory properties. They inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. These effects contribute to tissue protection and healing. Several pyrimidines, including our compound of interest, display potent anti-inflammatory activity .
Antibacterial and Antiviral Properties
The compound’s aromatic heterocyclic structure suggests potential antibacterial and antiviral effects. Researchers continue to explore its activity against bacterial strains and viral infections .
Antifungal Applications
Pyrimidines have been investigated for their antifungal properties. Our compound may exhibit activity against fungal pathogens, making it relevant for antifungal drug development .
Targeting Epigenetic Enzymes
Structurally related compounds have been studied as inhibitors of epigenetic enzymes, particularly EZH2. These enzymes play a role in gene regulation, and inhibiting them could have implications for cancer treatment. Further exploration of our compound’s effects on epigenetic pathways is warranted .
Toxicity Assessment and Safety
As with any potential therapeutic agent, assessing toxicity is crucial. Researchers evaluate the compound’s safety profile, including its impact on healthy cells. Understanding its toxicity helps guide drug development and clinical applications .
Future Directions
Thienopyrimidine derivatives, including “2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine”, hold promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines .
properties
IUPAC Name |
2-phenyl-4-phenylsulfanylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)17-19-15-11-12-21-16(15)18(20-17)22-14-9-5-2-6-10-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYRDNCTCOKBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine |
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